5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-yltrifluoromethanesulfonate is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of a trifluoromethanesulfonate group, which enhances its reactivity and potential applications in various fields, including medicinal chemistry and material science. The molecular formula of this compound is , with a molecular weight of approximately 324.25 g/mol .
This compound is classified under bioactive small molecules and is often utilized in research laboratories for its potential biological activities. It can be sourced from chemical suppliers such as Sigma-Aldrich, which provides it for research purposes, emphasizing its role in early discovery research .
The synthesis of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-yltrifluoromethanesulfonate typically involves the reaction of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole with trifluoromethanesulfonic anhydride or trifluoromethanesulfonic acid in the presence of a suitable base. The reaction conditions may vary, but generally include:
The product can be purified through recrystallization or chromatography techniques to obtain a high purity compound for further analysis and application.
The molecular structure of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-yltrifluoromethanesulfonate features a pyrazole ring substituted with a fluorophenyl group at the 4-position and a trifluoromethanesulfonate group at the 3-position. The structural representation can be described by the following characteristics:
CN1C(C(C=C2)=CC=C2F)=CC(OS(C(F)(F)F)(=O)=O)=N1
WIMZYFMJFWPXSW-UHFFFAOYSA-N
This structure indicates significant electron-withdrawing properties due to the trifluoromethanesulfonate group, which can influence the reactivity and interaction with biological targets .
5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-yltrifluoromethanesulfonate can undergo various chemical reactions due to its functional groups:
These reactions are significant for developing new compounds with desired biological activities.
The mechanism of action for 5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-yltrifluoromethanesulfonate primarily involves its reactivity due to the trifluoromethanesulfonate moiety. Upon exposure to nucleophiles, the following process occurs:
This mechanism highlights its utility in synthetic organic chemistry and potential medicinal applications.
The physical properties of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-yltrifluoromethanesulfonate include:
Chemical properties include:
These properties are crucial for determining handling procedures and potential applications.
5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-yltrifluoromethanesulfonate finds applications in several scientific fields:
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: